molecular formula C16H28Cl2N2O B2749695 2-Tert-butyl-1-(2-phenoxyethyl)piperazine dihydrochloride CAS No. 1423024-48-9

2-Tert-butyl-1-(2-phenoxyethyl)piperazine dihydrochloride

Cat. No.: B2749695
CAS No.: 1423024-48-9
M. Wt: 335.31
InChI Key: ZTXNPOLPAHZILZ-UHFFFAOYSA-N
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Description

2-Tert-butyl-1-(2-phenoxyethyl)piperazine dihydrochloride is a chemical compound with the molecular formula C16H28Cl2N2O It is a piperazine derivative, which means it contains a piperazine ring—a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-1-(2-phenoxyethyl)piperazine dihydrochloride typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl chloride in the presence of a strong base like sodium hydride.

    Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be attached through a nucleophilic substitution reaction using phenoxyethyl bromide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-1-(2-phenoxyethyl)piperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenoxyethyl bromide in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of new piperazine derivatives with different substituents.

Scientific Research Applications

2-Tert-butyl-1-(2-phenoxyethyl)piperazine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including its interaction with various receptors.

    Medicine: Explored for its potential therapeutic properties, such as its role in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-1-(2-phenoxyethyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Phenoxyethyl)piperazine
  • 2-Tert-butylpiperazine
  • 1-(2-Phenoxyethyl)-4-tert-butylpiperazine

Uniqueness

2-Tert-butyl-1-(2-phenoxyethyl)piperazine dihydrochloride is unique due to the presence of both the tert-butyl and phenoxyethyl groups. This combination of substituents imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

2-tert-butyl-1-(2-phenoxyethyl)piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O.2ClH/c1-16(2,3)15-13-17-9-10-18(15)11-12-19-14-7-5-4-6-8-14;;/h4-8,15,17H,9-13H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXNPOLPAHZILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CNCCN1CCOC2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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